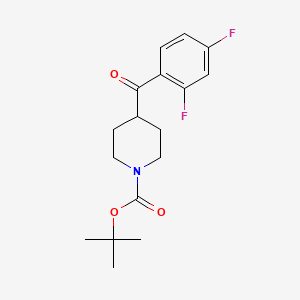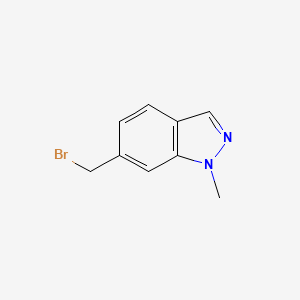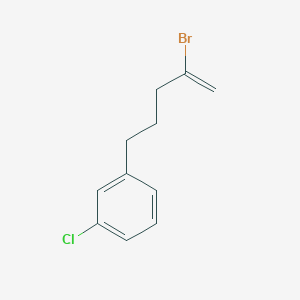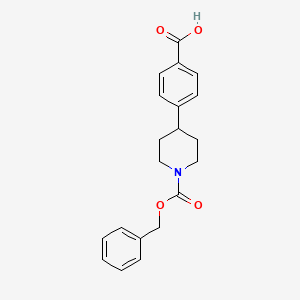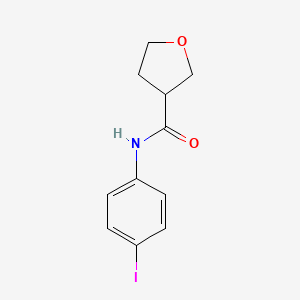
N-(4-iodophenyl)oxolane-3-carboxamide
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “N-(4-iodophenyl)oxolane-3-carboxamide” consists of an oxolane ring attached to a carboxamide group and a 4-iodophenyl group. The exact structure would need to be confirmed through experimental methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “oxolane-3-carboxamide”, include a density of 1.2±0.1 g/cm3, boiling point of 305.7±31.0 °C at 760 mmHg, and a flash point of 198.8±21.2 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 1 freely rotating bond . The exact properties of “N-(4-iodophenyl)oxolane-3-carboxamide” may vary due to the presence of the iodophenyl group.Aplicaciones Científicas De Investigación
Discovery and Kinase Inhibition
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent Met kinase inhibitors. These compounds demonstrate significant tumor stasis in human gastric carcinoma models following oral administration, highlighting their potential in cancer therapy (Schroeder et al., 2009).
Gold-Catalyzed Synthesis
A gold-catalyzed oxidation strategy was used for the modular synthesis of 2,4-oxazole, employing a terminal alkyne and a carboxamide. This methodology leverages the reactivity of postulated terminal α-oxo gold carbenes, showcasing the role of bidentate phosphines in moderating the electrophilicity of gold carbenes, thereby facilitating the synthesis of oxazole rings with improved chemoselectivity (Luo et al., 2012).
CFTR Potentiation
Quinolinone-3-carboxamide derivatives, particularly VX-770 (Ivacaftor), have been developed as potent CFTR potentiators for the treatment of cystic fibrosis. This discovery underscores the significance of structural optimization in medicinal chemistry to address specific genetic mutations in diseases (Hadida et al., 2014).
NAAA Inhibition
β-Lactone derivatives, such as ARN077, are potent inhibitors of N-acylethanolamine acid amidase (NAAA), demonstrating the potential of carboxamide-based structures in modulating the activity of enzymes involved in lipid metabolism. These inhibitors offer promising therapeutic avenues for conditions related to inflammation and pain (Ponzano et al., 2013).
Synthesis and Reactivity
The preparation and reactivity of 3-aryl-N-carboxamido oxaziridines as electrophilic amination agents for carbanions illustrate the versatility of carboxamide derivatives in synthetic chemistry, providing efficient routes to aminated products (Armstrong et al., 2000).
Propiedades
IUPAC Name |
N-(4-iodophenyl)oxolane-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO2/c12-9-1-3-10(4-2-9)13-11(14)8-5-6-15-7-8/h1-4,8H,5-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEIXKPMZYFOSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-iodophenyl)oxolane-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate](/img/structure/B1532113.png)
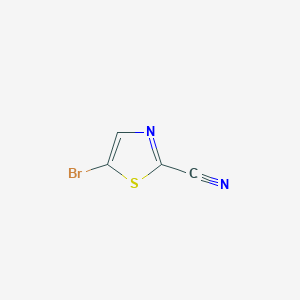
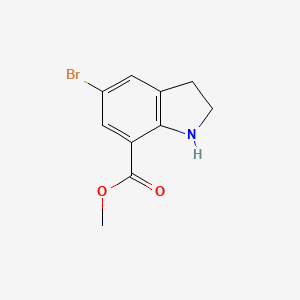
![4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1532117.png)
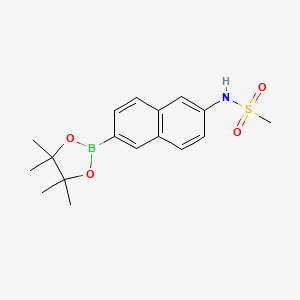
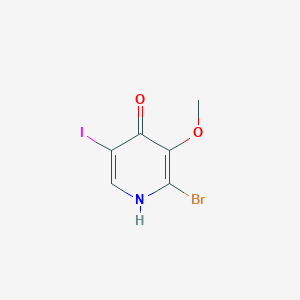
![7-(Bromomethyl)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonane](/img/structure/B1532123.png)
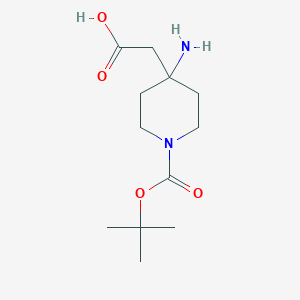
![tert-butyl 4-(1H-pyrrolo[2,3-b]pyridin-2-yl)piperidine-1-carboxylate](/img/structure/B1532128.png)
